Cas no 2034467-67-7 (methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate)

Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate is a synthetic sulfonamide derivative with a multifunctional structure, incorporating a thiophene moiety and a hydroxyalkyl chain. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its sulfamoyl and ester functionalities, which offer versatility for further chemical modifications. The presence of the thiophene ring may enhance binding affinity in biologically active molecules, while the hydroxyalkyl group improves solubility. Its well-defined structure allows for precise control in synthetic applications, making it valuable for developing novel therapeutic agents or functional materials. The compound's stability and purity are critical for reproducible results in research settings.
methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate structure
2034467-67-7 structure
Product name:methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate
CAS No:2034467-67-7
MF:C18H23NO6S2
MW:413.508322954178
CID:5938366
PubChem ID:122162566

methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate
    • F6571-1161
    • 2034467-67-7
    • methyl 3-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]-4-methoxybenzoate
    • AKOS032463773
    • methyl 3-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-4-methoxybenzoate
    • methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate
    • Inchi: 1S/C18H23NO6S2/c1-24-16-4-3-14(18(21)25-2)11-17(16)27(22,23)19-8-5-13(6-9-20)15-7-10-26-12-15/h3-4,7,10-13,19-20H,5-6,8-9H2,1-2H3
    • InChI Key: QXVUZTGHRWKOLM-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(=O)OC)C=CC=1OC)(NCCC(C1=CSC=C1)CCO)(=O)=O

Computed Properties

  • Exact Mass: 413.09667980g/mol
  • Monoisotopic Mass: 413.09667980g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 11
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 139Ų
  • XLogP3: 2.2

methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6571-1161-1mg
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate
2034467-67-7
1mg
$54.0 2023-09-08
Life Chemicals
F6571-1161-30mg
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate
2034467-67-7
30mg
$119.0 2023-09-08
Life Chemicals
F6571-1161-20μmol
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate
2034467-67-7
20μmol
$79.0 2023-09-08
Life Chemicals
F6571-1161-3mg
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate
2034467-67-7
3mg
$63.0 2023-09-08
Life Chemicals
F6571-1161-20mg
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate
2034467-67-7
20mg
$99.0 2023-09-08
Life Chemicals
F6571-1161-40mg
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate
2034467-67-7
40mg
$140.0 2023-09-08
Life Chemicals
F6571-1161-5μmol
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate
2034467-67-7
5μmol
$63.0 2023-09-08
Life Chemicals
F6571-1161-75mg
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate
2034467-67-7
75mg
$208.0 2023-09-08
Life Chemicals
F6571-1161-10μmol
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate
2034467-67-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6571-1161-25mg
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate
2034467-67-7
25mg
$109.0 2023-09-08

methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate Related Literature

Additional information on methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate

Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate (CAS No. 2034467-67-7): A Comprehensive Overview

Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate, identified by its CAS number 2034467-67-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of functional groups such as 5-hydroxy, thiophen-3-yl, and sulfamoyl makes it a versatile candidate for further exploration in medicinal chemistry.

The< strong>molecular architecture of Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate incorporates several key features that contribute to its unique chemical properties. The benzene ring substituted with a methoxy group at the 4-position provides a hydrophobic core, while the sulfamoyl group introduces a polar, negatively charged region. This balance of hydrophobic and hydrophilic characteristics is crucial for interactions with biological targets, making the compound an attractive scaffold for drug design.

In recent years, there has been a growing interest in the development of therapeutic agents that leverage the properties of heterocyclic compounds. The incorporation of a thiophen-3-yl moiety into the molecular structure of Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate not only enhances its pharmacological potential but also contributes to its stability and bioavailability. Thiophene derivatives are well-known for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer therapies.

The< strong>sulfamoyl group present in this compound is another critical feature that influences its biological activity. Sulfonamides are a class of compounds with a wide range of therapeutic applications, including antibacterial, antiviral, and anti-inflammatory effects. The sulfamoyl group can form hydrogen bonds with biological targets, leading to potent interactions and improved efficacy. This makes Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate a promising candidate for further investigation in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate. These computational tools have been instrumental in identifying potential lead compounds for drug development. By leveraging these technologies, scientists can optimize the molecular structure to enhance its pharmacological properties and reduce any potential side effects.

The< strong>5-hydroxy group in the compound's structure also plays a significant role in its biological activity. Hydroxyl groups are known to participate in various biochemical reactions and can influence the solubility and metabolic stability of drugs. The presence of this functional group in Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate suggests that it may exhibit favorable pharmacokinetic properties, which are essential for effective drug delivery.

In conclusion, Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate (CAS No. 2034467-67-7) is a compound with significant potential in pharmaceutical research. Its unique molecular structure, incorporating functional groups such as thiophen-3-yl, sulfamoyl, and 5-hydroxy, makes it an attractive candidate for further exploration in drug development. Advances in computational chemistry and molecular modeling are expected to play a crucial role in optimizing its pharmacological properties and translating these findings into therapeutic applications.

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